![molecular formula C7H12ClNO3 B2713249 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride CAS No. 2445792-60-7](/img/structure/B2713249.png)
5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride
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Overview
Description
“5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2445792-60-7 . It has a molecular weight of 193.63 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride” is 1S/C7H11NO3.ClH/c9-6(10)5-1-2-7(11-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H . This code provides a unique representation of the molecule’s structure.It has a molecular weight of 193.63 . The compound is typically stored at 4 degrees Celsius .
Scientific Research Applications
Electrophilic Amination and C-H Acid Reactions
The reactions involving 1-oxa-2-azaspiro compounds, such as the study of electrophilic amination of C-H-acidic compounds with derivatives of 1-oxa-2-azaspiro[2.5]octane, provide insight into the chemistry of spirocyclic compounds. These reactions are significant for synthesizing disubstituted 1,4-diazaspiro[4.5]decanones, demonstrating the compounds' versatility in forming multifunctional structures, which could be beneficial for drug discovery and development (Andreae et al., 1992).
Synthesis of Novel Spirocycles
The synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes from a 1-oxa-6-azaspiro[2.5]octane derivative showcases the potential for creating structurally unique compounds. This method, which results in the formation of N-Boc-2,3-methano-β-proline, highlights the spirocyclic compounds' capacity to serve as precursors in synthesizing complex molecules, which is valuable for medicinal chemistry and drug design (Adamovskyi et al., 2014).
Construction of Multifunctional Modules
The creation of thia/oxa-azaspiro[3.4]octanes for drug discovery indicates the strategic use of spirocyclic compounds to develop novel, multifunctional, and structurally diverse modules. These compounds, designed through enantioselective approaches, underscore the role of spirocycles in generating new chemical entities that could lead to innovative therapeutic agents (Li et al., 2013).
Cycloaddition Reactions
Cycloaddition reactions involving spirocyclic compounds, such as the formation of spiro compounds from α-oxo ketenes and Schiff bases, demonstrate the chemical versatility of 5-oxa-2-azaspiro[3.4]octane derivatives. These reactions offer pathways to synthesize β-lactam and 1,3-dioxolan-4-one fused systems, contributing to the diversity of spirocyclic scaffolds available for further chemical exploration and potential pharmaceutical application (Tsuno et al., 2006).
Dipeptide Synthons and Peptide Synthesis
The development of novel dipeptide synthons, such as the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, emphasizes the spirocyclic compounds' utility in peptide synthesis. These synthons undergo reactions with carboxylic acids and thioacids, enabling the construction of complex peptides, which is crucial for developing peptide-based drugs and understanding protein functions (Suter et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)5-1-2-7(11-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXOUYJVLSJXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride |
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